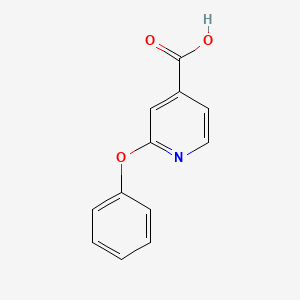

2-Phenoxyisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRLAYNMGBRJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614880 | |

| Record name | 2-Phenoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-08-4 | |

| Record name | 2-Phenoxy-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 2-Phenoxyisonicotinic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, provide a detailed synthesis protocol with mechanistic insights, and explore its primary biological role as a prolyl-4-hydroxylase inhibitor.

Core Molecular Characteristics

This compound (also known as 2-phenoxypyridine-4-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups is central to its chemical reactivity and biological activity.

Structural Representation

The fundamental structure consists of an ether linkage between a phenyl group and a pyridinecarboxylic acid backbone.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key quantitative data provides a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 105597-39-3 | Thermo Fisher Scientific[1] |

| Molecular Formula | C₁₂H₉NO₃ | PubChem[2] |

| Molecular Weight | 215.21 g/mol | PubChem[2] |

| Melting Point | 177-184 °C | Thermo Fisher Scientific[3] |

| Appearance | Pale cream to cream powder | Thermo Fisher Scientific[3] |

| pKa | ~3.7 (estimated from phenoxyacetic acid) | Wikipedia[4] |

Spectroscopic and Analytical Profile

Characterization is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The five protons of the phenoxy group will also resonate in the aromatic region (typically δ 7.0-7.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, often far downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display 12 distinct signals. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C2 of the pyridine ring and C1 of the phenyl ring) will be shifted downfield relative to the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp peak will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-O ether stretching bands will be visible in the 1200-1275 cm⁻¹ region, and C=C/C=N aromatic ring stretches will appear around 1450-1600 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 215. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is preferred due to the availability of starting materials and the generally high yields.

Causality Behind Experimental Choices:

The choice of a halogenated isonicotinic acid (e.g., 2-chloroisonicotinic acid) as the electrophile is critical. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. Phenol is used as the nucleophile, which is deprotonated by a strong base to form the more potent phenoxide nucleophile. A high-boiling point polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction at elevated temperatures.

Detailed Step-by-Step Methodology

This protocol is adapted from established methodologies for the synthesis of related arylamino nicotinic acid derivatives, which follows a similar mechanistic pathway.[5]

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1.0 eq) and phenol (1.1 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask (approx. 5-10 mL per gram of starting material). To this suspension, add a strong base such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 1.2 eq). Trustworthiness Note: K₂CO₃ is a safer, non-pyrophoric base suitable for this transformation, while NaH may offer faster reaction times but requires more stringent handling procedures.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-18 hours).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the aqueous solution to a pH of 3-4 using 1M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Prolyl-4-Hydroxylase Inhibition

This compound is a well-characterized inhibitor of prolyl-4-hydroxylase (P4H) enzymes.[6] These enzymes are critical regulators of the cellular response to hypoxia (low oxygen).

Mechanism of Action: Stabilizing HIF-1α

Under normal oxygen conditions (normoxia), P4H enzymes use molecular oxygen to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[7][8] This hydroxylation event acts as a molecular tag, signaling the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α.[9][10] Once bound, VHL targets HIF-1α for rapid proteasomal degradation, keeping its levels low.[10][11]

During hypoxia, the lack of the P4H co-substrate, molecular oxygen, inactivates the enzyme.[7] This prevents HIF-1α hydroxylation and subsequent degradation. As a result, HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a host of genes that promote adaptation to low oxygen, including those involved in angiogenesis (e.g., VEGF), erythropoiesis, and glucose metabolism.[7][11]

This compound functions as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of P4H.[6][12] By binding to the active site, it mimics the hypoxic state, preventing P4H from hydroxylating HIF-1α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-1α, thereby activating downstream hypoxia-response pathways. This mechanism makes P4H inhibitors like this compound attractive therapeutic candidates for conditions such as anemia, ischemia, and certain inflammatory diseases.

Signaling Pathway Diagram

Caption: Regulation of HIF-1α stability by Prolyl-4-Hydroxylase (P4H).

References

- 1. 2-Phenoxynicotinic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenoxynicotinic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of HIF: prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Phenoxyisonicotinic Acid and Its Derivatives

This document provides a comprehensive technical overview for researchers, chemists, and professionals in drug development on the synthesis of 2-phenoxyisonicotinic acid and its varied derivatives. This class of compounds is of significant interest due to its prevalence in pharmacologically active molecules, particularly as anti-inflammatory and analgesic agents.[1][2] We will move beyond simple procedural outlines to delve into the mechanistic underpinnings and rationale behind key synthetic strategies, empowering researchers to not only replicate but also innovate upon these core methodologies.

Strategic Approaches to the Core Scaffold Synthesis

The formation of the central aryl ether bond in this compound is the critical step in its synthesis. The starting material of choice is typically 2-chloroisonicotinic acid or its corresponding ester, which serves as the electrophilic partner. The pyridine ring in this substrate is activated for nucleophilic substitution, especially at the 2- and 4-positions.[3][4] Two primary transition metal-catalyzed methodologies dominate this field: the classic Ullmann condensation and the more contemporary Palladium-catalyzed cross-coupling reactions.

The Ullmann Condensation: A Time-Tested Copper-Catalyzed Approach

The Ullmann condensation is a foundational method for the formation of aryl ethers, involving the copper-promoted coupling of an aryl halide with an alcohol or phenol.[5][6] In the context of our target molecule, this translates to the reaction between 2-chloroisonicotinic acid and phenol.

Mechanistic Considerations & Rationale: The traditional Ullmann reaction is believed to proceed through a Cu(I) catalytic cycle. The active catalyst, often a copper(I) phenoxide, is generated in situ. This species then undergoes a reaction with the aryl halide in a net metathesis reaction to form the desired aryl ether and a copper(I) halide.[5]

Historically, these reactions demanded harsh conditions, including high temperatures (often >200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper salts.[5][7] The high energy input was necessary to overcome the activation barrier for the C-O bond formation. The choice of a high-boiling point, polar solvent is crucial for solubilizing the reactants and copper salts and achieving the necessary reaction temperatures.

Modern advancements have significantly improved the practicality of the Ullmann-type reaction. The introduction of soluble copper catalysts, often paired with bidentate ligands such as diamines or phenanthroline, has enabled these reactions to proceed under much milder conditions, enhancing substrate scope and functional group tolerance.[7][8]

Ullmann Condensation: Catalytic Cycle

Caption: Catalytic cycle for the Ullmann C-O coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Etherification

As an alternative to copper catalysis, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its etherification variant, have become a powerful tool for C-O bond formation. This methodology often provides higher yields, broader functional group tolerance, and operates under significantly milder conditions than the traditional Ullmann reaction.

Mechanistic Considerations & Rationale: The catalytic cycle for Buchwald-Hartwig etherification is well-established and begins with the oxidative addition of the aryl halide (2-chloroisonicotinic acid) to a Pd(0) complex.[9] This forms a Pd(II) intermediate. Subsequent coordination of the phenoxide, followed by reductive elimination, yields the desired this compound and regenerates the active Pd(0) catalyst.[10]

The success of this reaction is critically dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are paramount. They serve several key functions:

-

Stabilize the Pd(0) center: Preventing catalyst decomposition.

-

Promote Oxidative Addition: Facilitating the initial, often rate-limiting, step.

-

Accelerate Reductive Elimination: This is the product-forming step, and bulky ligands create steric strain that encourages the expulsion of the product molecule.[11]

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is required to deprotonate the phenol, forming the active nucleophile.

Buchwald-Hartwig Etherification: Catalytic Cycle

Caption: Catalytic cycle for Palladium-catalyzed C-O cross-coupling.

Synthesis of Functional Derivatives

Once the this compound core is synthesized, it can be readily converted into a variety of derivatives, such as esters and amides, to modulate its physicochemical properties and biological activity.

-

Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through standard methods. A common and effective route involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with the desired alcohol. This two-step process is highly efficient and generally proceeds in high yield.[12]

-

Amidation & Hydrazide Formation: Amide derivatives are typically synthesized by activating the carboxylic acid with a coupling agent (e.g., EDC, DCC) in the presence of the desired amine. Alternatively, the acid chloride intermediate can be reacted with an amine. A particularly useful derivative is the acid hydrazide, formed by reacting the ester with hydrazine hydrate. These hydrazides are versatile intermediates for synthesizing more complex heterocyclic systems.[1]

General Synthetic Workflow

Caption: General workflow for synthesis and derivatization.

Experimental Protocols & Data

The following protocols are representative examples. Researchers should perform their own optimization based on specific substrates and available laboratory equipment. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 3.1: Synthesis of 2-(Arylamino)nicotinic Acids via Improved Ullmann Condensation

This protocol is adapted from methodologies used for synthesizing analogous 2-anilinonicotinic acids and serves as a strong template for the synthesis of this compound.[13]

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (or phenol) (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add copper(I) iodide (0.1 eq) as the catalyst. Add anhydrous N,N-Dimethylformamide (DMF) as the solvent to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: The reaction mixture is heated to 120-140 °C under an inert atmosphere and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is poured into water and acidified to pH 3-4 with 2M HCl. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 3.2: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives via Solvent-Free Boric Acid Catalysis

A greener, solvent-free approach has been reported for the synthesis of related 2-(arylamino)nicotinic acid derivatives, such as the NSAID Flunixin, which can be adapted.[3][4]

-

Reactant Mixing: In a flask, combine 2-chloronicotinic acid (1.0 eq), the desired aniline (2.0 eq), and boric acid (0.3 eq).

-

Reaction: Heat the solvent-free mixture to 120 °C with stirring for the optimized time (typically 30-60 minutes).[4]

-

Work-up: Cool the reaction mixture and add water. Adjust the pH to be acidic to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain the pure 2-arylaminonicotinic acid derivative.[4]

Protocol 3.3: Conversion to Methyl Ester Derivative

-

Acid Chloride Formation: Suspend this compound (1.0 eq) in toluene. Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Esterification: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature for 4-6 hours.

-

Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the methyl 2-phenoxyisonicotinate.

Table 1: Comparison of Synthetic Methodologies for C-O Coupling

| Parameter | Traditional Ullmann Condensation | Modern Ullmann-Type Reaction | Palladium-Catalyzed Coupling |

| Catalyst | Stoichiometric Cu powder or Cu(I) salts | Catalytic Cu(I) or Cu(II) salts | Catalytic Pd(0) or Pd(II) precursors |

| Ligand | Typically none | Diamines, Phenanthroline, etc. | Electron-rich phosphines (e.g., BINAP, XPhos) |

| Base | K₂CO₃, NaH | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | DMF, Nitrobenzene | DMF, DMSO, Toluene | Toluene, Dioxane |

| Temperature | 150 - 220 °C | 80 - 140 °C | 80 - 110 °C |

| Substrate Scope | Limited, requires activated halides | Broader | Very Broad |

| Yields | Often moderate | Good to Excellent | Good to Excellent |

| Reference | [5][7] | [8] | [10] |

Conclusion

The synthesis of this compound and its derivatives is a well-established field that has evolved from harsh, traditional methods to more refined, efficient, and versatile catalytic systems. While the classic Ullmann condensation remains a viable option, modern copper-catalyzed protocols and, particularly, palladium-catalyzed Buchwald-Hartwig etherification offer superior performance in terms of reaction conditions, substrate scope, and yield. The choice of methodology will ultimately depend on the specific substrate, desired scale, and available resources. The subsequent derivatization of the carboxylic acid moiety provides a straightforward path to a diverse library of compounds for screening in drug discovery and materials science applications. This guide provides the foundational knowledge and practical starting points for chemists to confidently operate and innovate in this important area of synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Phenoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyisonicotinic acid, a novel chemical entity, stands at the intersection of well-established pharmacophores known to elicit significant biological responses. While direct pharmacological data on this specific molecule is nascent, its structural architecture—a composite of a nicotinic acid core and a phenoxy moiety—provides a robust framework for predicting its therapeutic targets. This guide synthesizes the current understanding of these structural analogs to illuminate the most probable molecular targets of this compound. We will delve into the mechanistic intricacies of G-protein coupled receptor 109A (GPR109A) and Cyclooxygenase-2 (COX-2), presenting them as primary candidates for mediating the potential metabolic and anti-inflammatory effects of this compound. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this compound and its derivatives, providing both theoretical grounding and practical experimental workflows.

Introduction: A Rationale for Target Selection

The predictive pharmacology of a novel compound is fundamentally rooted in its chemical structure. This compound integrates two key structural motifs: the pyridine-4-carboxylic acid (isonicotinic acid) backbone, which is an isomer of nicotinic acid (niacin), and a phenoxy group. This unique combination directs our investigation toward two high-priority therapeutic targets:

-

G-protein coupled receptor 109A (GPR109A): As the primary receptor for nicotinic acid, the structural similarity of the isonicotinic acid core makes GPR109A a compelling target.[1][2] Activation of this receptor is known to modulate lipid metabolism and exert potent anti-inflammatory effects.[3][4]

-

Cyclooxygenase-2 (COX-2): Derivatives of both isonicotinic acid and phenoxyacetic acid have demonstrated significant anti-inflammatory activity, with many acting as inhibitors of COX-2, a key enzyme in the inflammatory cascade.[5][6][7]

This guide will explore these two targets in-depth, providing the scientific rationale, mechanistic pathways, and experimental protocols necessary to investigate the therapeutic potential of this compound.

GPR109A: A Gateway to Metabolic and Anti-Inflammatory Regulation

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][8] Its activation by agonists like nicotinic acid and the endogenous ligand β-hydroxybutyrate initiates a cascade of intracellular events with significant therapeutic implications.[9]

Mechanism of Action and Signaling Pathway

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP has profound effects on downstream cellular processes, most notably the inhibition of hormone-sensitive lipase in adipocytes, which in turn reduces the breakdown of triglycerides (lipolysis) and the release of free fatty acids into the circulation.[3]

Beyond the canonical Gi pathway, GPR109A activation can also trigger β-arrestin-mediated signaling, which is implicated in some of the receptor's anti-inflammatory effects and may be distinct from the pathways leading to the common flushing side effect of niacin.[4][10]

Caption: Hypothesized GPR109A signaling cascade upon activation by this compound.

Therapeutic Potential

Activation of GPR109A presents a multi-faceted therapeutic approach for a range of conditions:

-

Dyslipidemia and Atherosclerosis: By reducing the flux of free fatty acids to the liver, GPR109A agonists can decrease the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), consequently lowering Low-Density Lipoprotein (LDL) cholesterol.[11] Niacin, the archetypal GPR109A agonist, is the most potent agent currently available for raising High-Density Lipoprotein (HDL) cholesterol.[1] These lipid-modifying effects are crucial in the management and prevention of atherosclerosis.[2][12]

-

Inflammation and Autoimmune Diseases: GPR109A is expressed on immune cells and its activation has been shown to exert anti-inflammatory effects.[2] For instance, GPR109A agonists can suppress the production of pro-inflammatory cytokines like IL-6 and Ccl2 and inhibit the NF-κB signaling pathway, a central regulator of inflammation.[13][14] This makes GPR109A a potential target for inflammatory conditions such as diabetic retinopathy and neuroinflammatory diseases like Alzheimer's and Parkinson's disease.[15][16]

-

Oncology: Emerging evidence suggests a tumor-suppressor role for GPR109A, particularly in colon and breast cancer.[8][14] Activation of the receptor can induce apoptosis in cancer cells and inhibit tumor growth.[8]

Experimental Validation Workflow

To determine if this compound acts as a GPR109A agonist, a tiered experimental approach is recommended.

Workflow for GPR109A Agonist Validation

Caption: A stepwise workflow for validating this compound as a GPR109A agonist.

Protocol 1: In Vitro cAMP Assay

This protocol outlines a common method to assess the functional activity of a potential GPR109A agonist by measuring changes in intracellular cAMP levels.

-

Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Assay Procedure:

-

Wash the cells with a stimulation buffer.

-

Add the test compounds and controls to the respective wells.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for the recommended time (typically 15-30 minutes).

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.

Cyclooxygenase-2 (COX-2): A Target for Anti-Inflammatory Intervention

The presence of both an isonicotinic acid and a phenoxy acetic acid-like structure in this compound strongly suggests a potential interaction with the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6]

Mechanism of Action and Signaling Pathway

COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[17] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is typically induced by inflammatory stimuli such as cytokines and endotoxins.[18] The prostaglandins produced by COX-2, especially PGE2, are potent mediators of inflammation, pain, and fever.[19][20] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[21]

Caption: The COX-2 pathway in inflammation and the hypothesized inhibitory role of this compound.

Therapeutic Potential

As a potential COX-2 inhibitor, this compound could be developed for a wide range of therapeutic applications:

-

Inflammatory Disorders: This includes conditions like rheumatoid arthritis and osteoarthritis, where chronic inflammation leads to pain and joint destruction.[22]

-

Pain Management: COX-2 inhibitors are effective in treating various types of acute pain, such as post-operative pain and dysmenorrhea.[23]

-

Oncology: COX-2 is often overexpressed in various cancers and has been implicated in tumor growth and angiogenesis.[17][24] COX-2 inhibitors are being investigated as potential anti-cancer agents.

-

Neuropsychiatric Disorders: There is growing evidence for the role of neuroinflammation in conditions like major depressive disorder and schizophrenia, and COX-2 inhibitors are being explored as a potential therapeutic avenue.[24]

Experimental Validation Workflow

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay

A fluorometric or colorimetric assay is a standard method for determining the in vitro inhibitory activity of a compound against COX-2.[25][26]

-

Reagent Preparation: Prepare all kit components, including the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound. A known selective COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.[18]

-

Assay Procedure:

-

Add the assay buffer, test compounds, and controls to a 96-well plate.

-

Add the COX-2 enzyme to all wells except for the background control.

-

Initiate the reaction by adding arachidonic acid.

-

-

Measurement: Measure the fluorescence or absorbance kinetically at the appropriate wavelength. The signal is proportional to the amount of prostaglandin G2 produced.

-

Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Table 1: Comparative IC50 Values of Structurally Related COX-2 Inhibitors

| Compound Class | Example Compound | COX-2 IC50 (µM) | Reference |

| Phenoxy Acetic Acid Derivative | Compound 5f | 0.06 | [6] |

| Phenoxy Acetic Acid Derivative | Compound 7b | 0.09 | [6] |

| Isonicotinic Acid Derivative | Compound 5 | 1.42 (µg/mL) | [5][27] |

| Standard NSAID | Ibuprofen | 11.2 (µg/mL) | [5][27] |

| Selective COX-2 Inhibitor | Celecoxib | ~0.05 | [7] |

Conclusion and Future Directions

Based on a thorough analysis of its structural components, this compound emerges as a promising candidate for dual targeting of GPR109A and COX-2. This dual activity could offer a unique therapeutic profile, simultaneously addressing metabolic dysregulation and inflammation, which are often intertwined in various pathologies. The experimental workflows detailed in this guide provide a clear path for the preclinical evaluation of this compound. Future research should focus on confirming these interactions, determining the potency and selectivity of this compound for each target, and exploring its efficacy in relevant in vivo models of metabolic and inflammatory diseases. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this novel chemical entity.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]

- 4. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 22. Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis | MDedge [mdedge.com]

- 23. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 24. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 25. mybiosource.com [mybiosource.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanistic Elucidation of 2-Phenoxyisonicotinic Acid

Foreword: Charting the Unexplored Biological Landscape of 2-Phenoxyisonicotinic Acid

In the vast expanse of chemical scaffolds with therapeutic potential, many molecules remain shadows, their biological activities uncharted. This compound stands as one such entity. Its structure, a hybrid of a phenoxy moiety and an isonicotinic acid core, suggests a rich potential for biological interaction, yet its specific mechanism of action remains to be elucidated. This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey to unravel the in vitro mechanism of this intriguing compound. We will not present a known mechanism but rather a strategic, in-depth framework for its discovery. This document is both a roadmap and a toolkit, designed to empower you to systematically investigate, validate, and characterize the biological effects of this compound.

Deconstructing the Molecule: Rationale for Mechanistic Investigation

The structure of this compound itself provides the foundational logic for our investigation. It is comprised of two key pharmacophores:

-

The Phenoxy Group: This moiety is prevalent in a multitude of biologically active compounds. Derivatives of phenoxyacetic and phenoxyacetamide have demonstrated activities ranging from inducing apoptosis in cancer cell lines to inhibiting key enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidases (MAOs).[1][2] The lipophilic nature of the phenoxy group can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.

-

The Isonicotinic Acid Scaffold: As an isomer of pyridine carboxylic acid, isonicotinic acid is a well-established pharmacophore found in numerous approved drugs targeting a wide array of enzymes and receptors.[3] Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a versatile anchor for binding to biological targets.

The combination of these two moieties in this compound presents several plausible and compelling mechanistic hypotheses that warrant a systematic in vitro investigation.

Hypothesized Mechanisms of Action: A Multi-pronged Approach

Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Induction of Apoptosis in Cancer Cell Lines

The phenoxy group is a component of various compounds reported to have anti-proliferative and apoptotic effects on cancer cells.[1] It is plausible that this compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Hypothesis 2: Enzyme Inhibition

The structural motifs of this compound are reminiscent of known enzyme inhibitors. Two key enzyme families to investigate are:

-

Cyclooxygenase-2 (COX-2): Phenoxyacetic acid derivatives have been identified as selective COX-2 inhibitors.[2] Given that COX-2 is a key enzyme in inflammation and cancer, this represents a significant potential mechanism.

-

Monoamine Oxidases (MAO-A and MAO-B): The phenoxyacetamide scaffold is a known inhibitor of MAOs, which are crucial in the metabolism of neurotransmitters.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

The pyridine carboxylic acid core is a common feature in ligands for a wide range of GPCRs.[3] this compound could act as an agonist or antagonist at one or more GPCRs, initiating a downstream signaling cascade.

A Tiered Experimental Workflow for Mechanistic Elucidation

To systematically test these hypotheses, a tiered approach is recommended, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways.

Caption: Tiered workflow for mechanistic elucidation.

Tier 1: Broad-Based Cellular Phenotypic Screening

The initial step is to determine if this compound elicits a general cellular response in a relevant cell line (e.g., a cancer cell line like HepG2 or a normal cell line like HEK293).

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4]

Materials:

-

96-well flat-bottom plates

-

Cell line of interest (e.g., HepG2)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

If the MTT assay indicates cytotoxicity, this assay will determine if the cell death is due to apoptosis by measuring the activity of caspase-3, a key executioner caspase.[5][6]

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Reaction buffer

-

Microplate reader (absorbance at 405 nm)

Procedure:

-

Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Lyse the cells according to the manufacturer's protocol.[6]

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate and reaction buffer to each well.

-

Incubate at 37°C for 1-2 hours.[6]

-

Measure the absorbance at 405 nm. An increase in absorbance indicates caspase-3 activity.

Tier 2: Target-Based Enzymatic and Receptor Binding Assays

If phenotypic effects are observed, or even if they are not (the compound could have a specific effect without overt cytotoxicity), the next step is to screen against the hypothesized molecular targets.

This assay will determine if this compound selectively inhibits COX-2 over COX-1.[7][8][9][10][11]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

This compound and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well black plate

-

Fluorescence plate reader

Procedure:

-

In separate wells, add COX assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or the control inhibitor. Include an enzyme control (no inhibitor).

-

Incubate for 10 minutes at 37°C.[8]

-

Add the fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence kinetically for 5-10 minutes.

-

Calculate the percentage of inhibition and determine the IC50 for both COX-1 and COX-2 to assess selectivity.

This assay will determine the inhibitory activity of the compound against the two major isoforms of monoamine oxidase.[12][13][14][15][16]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO assay buffer

-

MAO substrate (e.g., p-tyramine)

-

HRP enzyme and dye reagent

-

This compound and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black plate

-

Fluorescence plate reader

Procedure:

-

In separate wells, add MAO-A or MAO-B enzyme.

-

Add various concentrations of this compound or control inhibitors.

-

Incubate for 15 minutes at room temperature.[12]

-

Prepare a working reagent containing the MAO substrate, HRP, and dye reagent.

-

Add the working reagent to all wells to start the reaction.

-

Incubate for 20 minutes in the dark.[15]

-

Read the fluorescence.

-

Calculate the percentage of inhibition and determine the IC50 for both MAO-A and MAO-B.

A broad panel screen is the most efficient way to identify potential GPCR targets. This is typically done through a specialized contract research organization. The general principle involves a competition assay.[17][18][19][20][21]

Principle:

-

Membranes from cells expressing the target GPCR are incubated with a specific radiolabeled ligand.

-

This compound is added at a high concentration (e.g., 10 µM).

-

If the compound binds to the receptor, it will displace the radioligand, resulting in a decrease in the measured radioactivity.

-

A significant reduction in binding (e.g., >50%) flags a potential interaction, which would then be followed up with concentration-response curves to determine the binding affinity (Ki).

Tier 3: Pathway Confirmation and Elucidation

If a specific target is identified in Tier 2, the final step is to confirm its engagement in a cellular context and map the downstream signaling pathway.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway downstream of the identified target.[3][22][23][24] For example, if this compound is found to inhibit COX-2, one could look at the downstream prostaglandin synthesis pathway. If it activates a GPCR, one might probe for phosphorylation of ERK or Akt.

Caption: Hypothetical apoptotic signaling pathway for Western Blot analysis.

Procedure:

-

Treat cells with this compound for various times and at various concentrations.

-

Lyse the cells and determine the protein concentration.[3]

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[24]

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody specific for the target protein (e.g., phospho-ERK, cleaved caspase-3, COX-2) overnight at 4°C.[24]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

qPCR is used to measure changes in the mRNA levels of target genes, providing complementary data to Western blotting.[25][26][27]

Procedure:

-

Treat cells as for Western blotting.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest.

-

Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

| Assay Type | Cell Line/Target | Endpoint | Result (e.g., IC50, Ki) |

| Cell Viability | HepG2 | IC50 | [To be determined] |

| Apoptosis | HepG2 | Fold-increase in Caspase-3 activity | [To be determined] |

| Enzyme Inhibition | COX-1 | IC50 | [To be determined] |

| Enzyme Inhibition | COX-2 | IC50 | [To be determined] |

| Enzyme Inhibition | MAO-A | IC50 | [To be determined] |

| Enzyme Inhibition | MAO-B | IC50 | [To be determined] |

| Receptor Binding | GPCR Target X | Ki | [To be determined] |

Interpretation: The collective results from this tiered approach will build a comprehensive picture of the in vitro mechanism of action. For example, a potent IC50 in the COX-2 assay, coupled with a lack of activity against COX-1, and confirmed by downstream effects on prostaglandin synthesis via Western blot, would strongly indicate a mechanism as a selective COX-2 inhibitor. Conversely, activity in a GPCR binding assay followed by phosphorylation of a downstream kinase would point towards a receptor-mediated mechanism.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. The data generated will be instrumental in forming a clear hypothesis of its mechanism of action, which can then be further validated in more complex cellular models and eventually in vivo. The journey to understanding a novel compound is one of systematic inquiry, and with the protocols and strategies outlined herein, you are well-equipped to begin that journey.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. static.igem.wiki [static.igem.wiki]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. mpbio.com [mpbio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. arigobio.cn [arigobio.cn]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. stackscientific.nd.edu [stackscientific.nd.edu]

- 26. idtdna.com [idtdna.com]

- 27. gene-quantification.de [gene-quantification.de]

An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid: From Postulated Discovery to Modern Applications

This technical guide provides a comprehensive overview of 2-phenoxyisonicotinic acid, a molecule at the intersection of synthetic chemistry and biological activity. While a definitive, singular discovery event for this compound is not prominent in readily available historical literature, this document reconstructs its likely emergence through the lens of established chemical principles and the scientific pursuits of the 20th century. We will delve into its probable synthesis, its place within the broader class of pyridine carboxylic acids, and its relevance to researchers in drug development and agricultural sciences.

Introduction: The Significance of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids are a class of organic compounds that have historically yielded a wealth of biologically active molecules. The three isomers—picolinic, nicotinic, and isonicotinic acids—have served as foundational scaffolds for numerous pharmaceuticals and agrochemicals.[1][2] Isonicotinic acid, or pyridine-4-carboxylic acid, is particularly notable as the precursor to the anti-tuberculosis drug isoniazid, a cornerstone of modern medicine.[3] The derivatization of these pyridine rings allows for the fine-tuning of a compound's physicochemical properties and biological activity, making them a subject of intense and ongoing research.[1][4] this compound, with its phenoxy group at the 2-position and a carboxylic acid at the 4-position, represents a specific modification of this important pharmacophore.

A Reconstructed History: The Likely Genesis of this compound

While a specific date or individual credited with the first synthesis of this compound is not evident in accessible records, its discovery can be logically placed within the context of early to mid-20th-century organic synthesis advancements. The necessary starting materials and reaction types were well-established during this period, and the exploration of pyridine derivatives was a fertile ground for chemists.

The Precursor: Isonicotinic Acid

The journey to this compound begins with its parent compound, isonicotinic acid. Processes for preparing isonicotinic acid from mixtures of picolines were developed, often involving oxidation steps.[5][6] The availability of isonicotinic acid was a critical prerequisite for the synthesis of its derivatives.

The Key Transformation: Nucleophilic Aromatic Substitution

The introduction of a phenoxy group onto the pyridine ring at the 2-position is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which facilitates attack by nucleophiles, particularly at the 2- and 4-positions. A common precursor for such a reaction would be 2-chloroisonicotinic acid. The synthesis of 2-chloronicotinic acid (the 3-carboxylic acid isomer) from nicotinic acid via oxidation and subsequent chlorination was a known process.[7][8] A similar strategy could be applied to produce 2-chloroisonicotinic acid.

The reaction of 2-chloroisonicotinic acid with a phenoxide salt would then yield this compound. This type of reaction, while foundational, laid the groundwork for the creation of a vast array of substituted pyridines.

The Ullmann Condensation: An Alternative Pathway

Another historically significant reaction that could have been employed is the Ullmann condensation. This copper-catalyzed reaction is a classic method for forming aryl ethers from an aryl halide and an alcohol or phenol. In this context, 2-chloroisonicotinic acid could be reacted with phenol in the presence of a copper catalyst to yield the desired product. The Ullmann reaction has been a workhorse in organic synthesis for over a century, making it a highly probable route for the early synthesis of this compound.

Synthetic Methodologies: A Practical Approach

The synthesis of this compound and its derivatives relies on well-established organic chemistry principles. Below are detailed protocols for the likely synthetic routes.

Synthesis of 2-Chloroisonicotinic Acid (Precursor)

The preparation of the key intermediate, 2-chloroisonicotinic acid, is the first critical step. While direct synthesis from isonicotinic acid is plausible, a more common route involves the chlorination of a precursor.

Protocol 1: Synthesis of 2-Chloronicotinic Acid (as an analogue for 2-chloroisonicotinic acid)

This protocol for the synthesis of the isomeric 2-chloronicotinic acid demonstrates the general methodology.

-

N-Oxidation: Nicotinic acid is oxidized with hydrogen peroxide to form nicotinic acid N-oxide.[7]

-

Chlorination: The resulting N-oxide is then chlorinated using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield 2-chloronicotinic acid.[7]

Diagram 1: Synthesis of 2-Chloronicotinic Acid

Caption: Synthetic pathway to 2-chloronicotinic acid.

Synthesis of this compound

With the chlorinated precursor in hand, the phenoxy group can be introduced.

Protocol 2: Nucleophilic Aromatic Substitution

-

Preparation of Sodium Phenoxide: Sodium metal is carefully dissolved in an excess of phenol under anhydrous conditions to generate sodium phenoxide.

-

Substitution Reaction: 2-Chloroisonicotinic acid is added to the solution of sodium phenoxide.

-

Heating: The reaction mixture is heated to drive the substitution reaction to completion.

-

Workup: The reaction mixture is cooled, and the product is isolated by acidification, which precipitates the this compound. The crude product is then purified by recrystallization.

Diagram 2: Nucleophilic Aromatic Substitution for this compound Synthesis

Caption: Synthesis via nucleophilic aromatic substitution.

Protocol 3: Ullmann Condensation

-

Reactant Mixture: 2-Chloroisonicotinic acid, phenol, a copper catalyst (such as copper(I) iodide or copper powder), and a base (like potassium carbonate) are combined in a high-boiling polar solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

-

Heating: The mixture is heated to a high temperature, often above 150 °C, for several hours.

-

Workup: After cooling, the reaction mixture is filtered to remove the copper catalyst. The product is then isolated from the filtrate by acidification and subsequent purification.

Diagram 3: Ullmann Condensation for this compound Synthesis

Caption: Synthesis via Ullmann condensation.

Physicochemical and Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C12H9NO3 | |

| Molecular Weight | 215.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Data not readily available | |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Spectroscopic data would be essential for structural elucidation. While a specific spectrum for this compound is not provided in the search results, the expected spectral features can be predicted:

-

1H NMR: Signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the oxygen atom.

-

13C NMR: Resonances for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Pharmacological Profile and Biological Significance

The interest in synthesizing this compound likely stemmed from the broader investigation into the biological activities of pyridine carboxylic acids and phenoxy herbicides.

Connection to Plant Growth Regulators and Herbicides

The phenoxy moiety is a key structural feature in a class of synthetic auxins that have been widely used as herbicides since the mid-20th century, such as 2,4-dichlorophenoxyacetic acid (2,4-D).[9] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and death in broadleaf plants.[10][11] Pyridine carboxylic acids themselves have also been investigated for their effects on plant growth, with some demonstrating growth-inhibitory properties.[12] The combination of a pyridine carboxylic acid scaffold with a phenoxy group in this compound suggests a historical interest in its potential as a plant growth regulator or herbicide.[13][14]

Potential as a Pharmacological Agent

Derivatives of isonicotinic acid are well-known for their diverse pharmacological activities.[3][15] The introduction of a phenoxy group could modulate the biological properties of the parent isonicotinic acid, potentially leading to new therapeutic agents. The phenoxyacetic acid scaffold itself is found in various biologically active compounds.[14] Given the anti-inflammatory and other therapeutic properties of related structures, it is plausible that this compound and its derivatives have been or could be investigated for a range of pharmacological effects.

Conclusion and Future Directions

While the precise historical moment of the discovery of this compound remains to be pinpointed from the available literature, its synthesis and existence are a logical consequence of the advancement of organic chemistry. The convergence of interest in pyridine carboxylic acids for their medicinal properties and phenoxy compounds for their agricultural applications provides a strong rationale for its initial synthesis.

For contemporary researchers, this compound represents a versatile building block. Its structure offers multiple points for further derivatization, allowing for the creation of libraries of novel compounds for screening in both drug discovery and agrochemical research. Future work could focus on a more exhaustive search of pre-digital chemical literature to potentially uncover the first documented synthesis. Furthermore, a thorough investigation of the biological activity profile of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempanda.com [chempanda.com]

- 6. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 7. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]

- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 10. fbn.com [fbn.com]

- 11. timesofagriculture.com [timesofagriculture.com]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Solubility and stability of 2-Phenoxyisonicotinic acid in different solvents

An In-depth Technical Guide

Topic: Solubility and Stability of 2-Phenoxyisonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Physicochemical Characterization of this compound

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. In the landscape of drug development, a thorough understanding of these parameters is not merely a regulatory checkbox but the very foundation upon which successful formulation, effective delivery, and reliable shelf-life are built. We will move beyond rote procedures to explore the causal mechanisms behind experimental choices, ensuring a robust and scientifically sound approach to characterization.

Part 1: The Physicochemical Landscape of this compound

Before embarking on experimental determination, a theoretical assessment of the molecule's structure provides invaluable predictive insights.

Molecular Characteristics:

-

IUPAC Name: 2-phenoxypyridine-3-carboxylic acid[1]

The structure of this compound is defined by three key functional regions:

-

A Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of donating a proton. It is the primary driver of the molecule's pH-dependent solubility and a potential site for chemical reactions.

-

A Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.

-

A Phenoxy Group (-OC₆H₅): An ether linkage connecting a phenyl group to the pyridine ring. This portion of the molecule is largely non-polar and hydrophobic.

Anticipating Solubility Behavior: The principle of "like dissolves like" is fundamental.[4][5][6] The molecule possesses both polar (carboxylic acid) and non-polar (phenoxy group, aromatic rings) characteristics. This amphiphilic nature suggests its solubility will be highly dependent on the solvent's properties.

-

Effect of Polarity: We can predict poor solubility in non-polar solvents (e.g., hexane) and moderate to high solubility in polar solvents, particularly those capable of hydrogen bonding.[5]

-

Effect of pH: The carboxylic acid group is the most significant determinant of aqueous solubility. Most carboxylic acids have pKa values in the range of 4-5.[7] Below its pKa, the acid will be in its neutral, less soluble form. Above its pKa, it will deprotonate to form a highly polar and much more water-soluble carboxylate anion.[8] Therefore, the aqueous solubility of this compound is expected to increase dramatically in neutral to basic conditions.[9]

Anticipating Stability Challenges: Stability testing is essential to understand how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation studies, or stress testing, are performed to deliberately degrade the molecule under conditions more severe than accelerated stability testing.[12][13] This helps to establish likely degradation pathways, evaluate the molecule's intrinsic stability, and develop stability-indicating analytical methods.[14][15] For this compound, potential degradation pathways include:

-

Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.

-

Oxidation: The aromatic rings could be susceptible to oxidative degradation.

-

Photodegradation: Aromatic systems can be sensitive to UV or visible light.

-

Thermolysis: Degradation at elevated temperatures.

Part 2: A Practical Guide to Solubility Determination

Equilibrium solubility is a measure of the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution. It is a critical parameter for predicting oral bioavailability and guiding formulation design.

Solubility Profile of this compound (Representative Data)

The following table presents a representative solubility profile. The exact values must be determined experimentally.

| Solvent System | Solvent Type | Predicted Solubility (mg/mL) | Rationale |

| Water (pH 2.0) | Polar Protic | Low | The carboxylic acid is protonated and in its less soluble neutral form. |

| Water (pH 7.4) | Polar Protic | High | The carboxylic acid is deprotonated to the highly soluble carboxylate anion. |

| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid.[16] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent known to solubilize a wide range of compounds.[17] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO, expected to have lower solvating power for this molecule.[18] |

| Hexane | Non-polar | Very Low | The non-polar solvent cannot effectively solvate the polar carboxylic acid group. |

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its ability to achieve a true thermodynamic equilibrium.[19]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true equilibrium solubility. Adding an excess of the solid compound is critical to guarantee saturation is reached and maintained.[20][21]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different solvent system. (e.g., 10 mg in 1 mL of solvent). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the suspensions for a sufficient period to reach equilibrium, typically 24 to 48 hours.[19] A preliminary kinetic study can determine the exact time required to reach a plateau.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[19]

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial.

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, typically HPLC-UV. A standard calibration curve of known concentrations must be used for accurate quantification.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Part 3: Assessing the Stability Profile via Forced Degradation

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[15] The objective is not to destroy the drug completely but to induce a target degradation of 5-20%, which is sufficient to identify degradation products and validate the analytical method's ability to separate them from the parent compound.[14]

Experimental Protocol: Forced Degradation Studies

Causality: Each condition is designed to simulate a specific environmental stress, accelerating degradation pathways that might occur over a product's shelf-life.[12][] A control sample (unstressed) is always run in parallel to provide a baseline for calculating the percentage of degradation.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 6, 24 hours). After heating, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a predetermined time. After heating, cool and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set time.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60-80°C.

-

Photostability: Expose a sample of the stock solution to a controlled light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At each time point, withdraw a sample, dilute as necessary, and analyze using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of the parent drug remaining.

-

Calculate the percentage of each degradation product formed (if standards are available) or report the peak area percentage.

-

Perform a mass balance calculation to ensure that the decrease in the parent drug is accounted for by the formation of degradants.

-

The specificity of the analytical method is demonstrated if all degradant peaks are well-resolved from the parent peak.

-

Workflow for Forced Degradation Studies

Caption: General Workflow for a Forced Degradation Study.

Part 4: Synthesis and Conclusion

The solubility and stability of this compound are intrinsically linked to its chemical structure. Its pH-dependent aqueous solubility, governed by the carboxylic acid moiety, is a critical consideration for developing oral dosage forms, where the pH of the gastrointestinal tract varies significantly. An understanding of its solubility in organic solvents is paramount for guiding process chemistry, purification, and the development of non-aqueous formulations.

Stability studies reveal the molecule's vulnerabilities. By subjecting it to forced degradation, we can proactively identify potential degradation products, understand its degradation pathways, and establish appropriate storage conditions and packaging to ensure the final drug product remains safe and effective throughout its shelf-life.[] The data gathered from these foundational studies are not merely descriptive; they are predictive tools that empower researchers and drug development professionals to make informed decisions, mitigate risks, and ultimately accelerate the journey from candidate molecule to therapeutic product.

References

- 1. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. 2-Phenoxynicotinic acid [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]